

Application Notes and Protocols: Mass Spectrometry of 2-[(E)-2-phenylethenyl]phenol

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Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]phenol

Cat. No.: B100126

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analysis of **2-[(E)-2-phenylethenyl]phenol**, also known as 2-hydroxystilbene, using mass spectrometry. It includes a summary of its mass spectral data, a proposed fragmentation pathway, and a comprehensive protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This information is valuable for the identification and characterization of this compound in various research and development settings.

Introduction

2-[(E)-2-phenylethenyl]phenol is a member of the stilbenoid family, a class of natural phenols. Stilbenoids are of significant interest in drug development and other fields due to their diverse biological activities. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note details the expected mass spectrum of **2-[(E)-2-phenylethenyl]phenol** and provides a standardized protocol for its analysis.

Mass Spectral Data

The mass spectrum of **2-[(E)-2-phenylethenyl]phenol** is characterized by a prominent molecular ion peak and several key fragment ions. The compound has a molecular weight of 196.24 g/mol [\[1\]](#) The electron ionization (EI) mass spectrum shows a base peak corresponding to the molecular ion ($M+\bullet$), indicating a stable molecule.

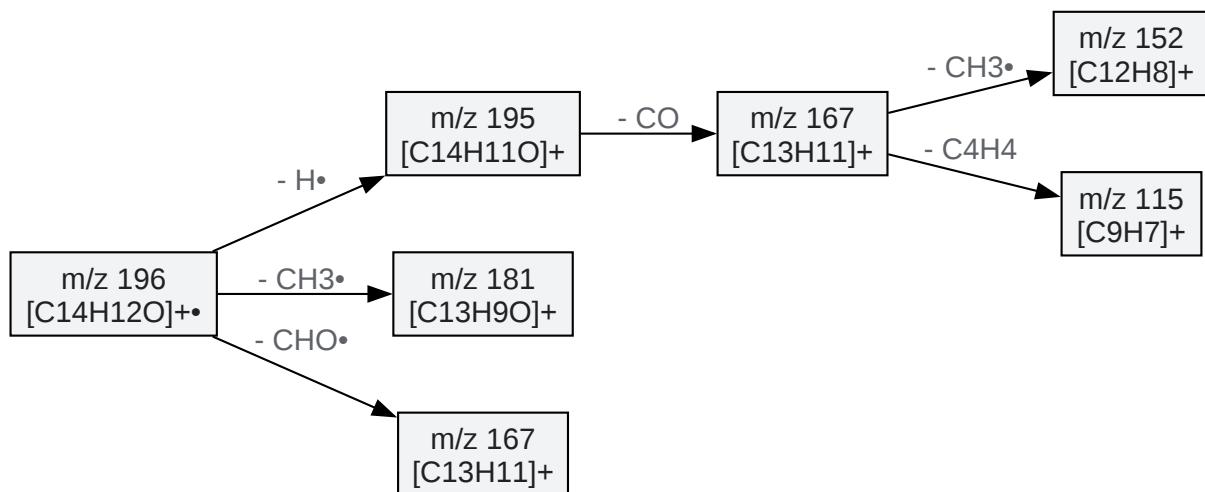
Table 1: Key Mass Spectral Data for **2-[(E)-2-phenylethenyl]phenol**

m/z	Proposed Fragment	Relative Intensity
196	[M]+• (Molecular Ion)	High
195	[M-H]+	High
181	[M-CH3]+	Moderate
167	[M-CHO]+ or [M-H-CO]+	Moderate to High
152	[M-CO-CH3]+	Moderate
139	[M-C ₂ H ₂ O-H]+	Low to Moderate
115	[C ₉ H ₇]+	Low to Moderate
91	[C ₇ H ₇]+ (Tropylium ion)	Low
77	[C ₆ H ₅]+ (Phenyl ion)	Low

Note: Relative intensities are qualitative and based on typical EI spectra of phenolic and stilbenoid compounds.

Proposed Fragmentation Pathway

The fragmentation of **2-[(E)-2-phenylethenyl]phenol** under electron ionization can be rationalized by several key bond cleavages and rearrangements. The stability of the aromatic rings and the presence of the hydroxyl group and the ethenyl bridge influence the fragmentation pattern.



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Caption: Proposed EI fragmentation pathway of **2-[(E)-2-phenylethenyl]phenol**.

Experimental Protocol: GC-MS Analysis

This protocol outlines the analysis of **2-[(E)-2-phenylethenyl]phenol** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. For many phenolic compounds, derivatization, such as silylation, can improve chromatographic peak shape and thermal stability.[2][3]

4.1. Sample Preparation and Derivatization

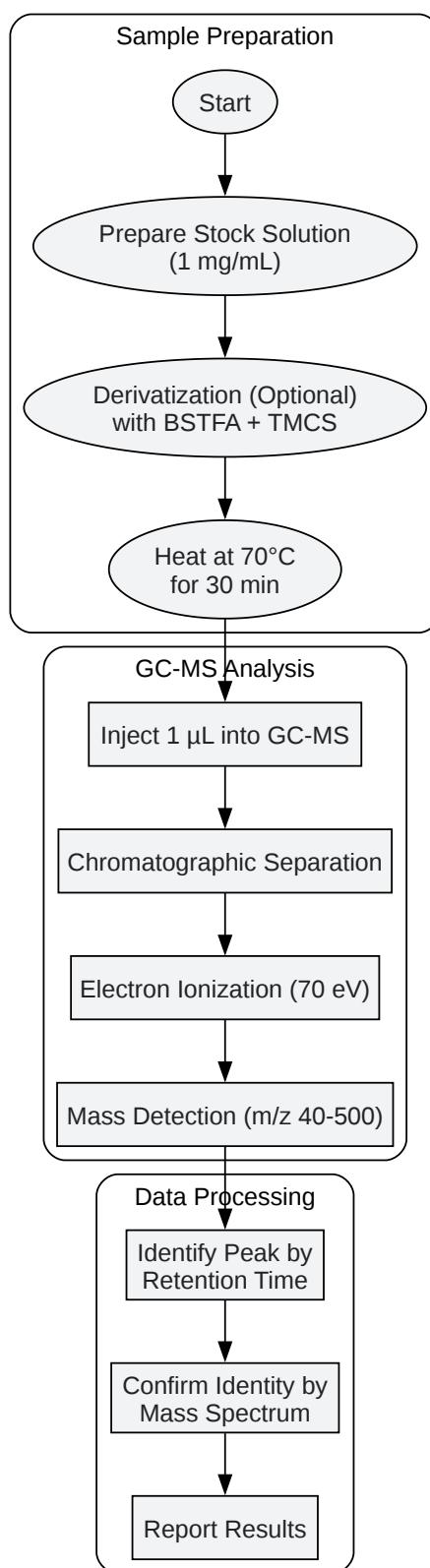
- Standard Solution: Prepare a stock solution of **2-[(E)-2-phenylethenyl]phenol** in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
- Derivatization (Optional but Recommended):
 - To 100 μ L of the standard solution, add 50 μ L of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Vortex the mixture and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.

4.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 7000C GC/MS Triple Quadrupole or equivalent single quadrupole system.
- Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μ L.
- Injector Temperature: 280°C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C, hold for 5 minutes.
 - Ramp: 20°C/min to 300°C, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-500.

4.3. Data Analysis

- Identify the peak corresponding to **2-[(E)-2-phenylethenyl]phenol** (or its TMS derivative) based on its retention time.
- Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.



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Caption: Experimental workflow for the GC-MS analysis of **2-[(E)-2-phenylethenyl]phenol**.

Applications

This methodology is applicable for:

- Quality Control: Ensuring the identity and purity of synthesized **2-[(E)-2-phenylethenyl]phenol**.
- Metabolite Identification: Identifying **2-[(E)-2-phenylethenyl]phenol** and related compounds in biological matrices.
- Natural Product Research: Detecting and characterizing **2-[(E)-2-phenylethenyl]phenol** in plant extracts and other natural sources.
- Drug Development: Supporting pharmacokinetic and pharmacodynamic studies of stilbenoid-based drug candidates.

Conclusion

The mass spectrometric analysis of **2-[(E)-2-phenylethenyl]phenol** is a robust and reliable method for its identification and characterization. The provided protocol for GC-MS analysis, along with the expected fragmentation data, offers a solid foundation for researchers and scientists working with this compound. The use of derivatization can further enhance the quality of the chromatographic analysis.

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References

- 1. [2-\[\(E\)-2-phenylethenyl\]phenol | C14H12O | CID 5704879 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 2. [mdpi.com](#) [mdpi.com]
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